
Spectroscopic Characterization of Triazole
Lactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Triazole lactic acid

Cat. No.: B3069139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Triazole Lactic Acid (TLA), specifically 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS

1450828-63-3). TLA is a known metabolite of various triazole-based fungicides and its

characterization is crucial for metabolism, toxicology, and environmental fate studies. This

document collates predicted and analogous spectroscopic data from various sources to serve

as a reference for researchers in the field.

Spectroscopic Data Summary
The following tables summarize the expected nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Triazole Lactic Acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data
The following ¹H and ¹³C NMR data are based on analogous structures containing the 2-

hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl moiety, as reported in scientific literature.[1] The

exact chemical shifts for Triazole Lactic Acid may vary depending on the solvent and

experimental conditions.
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¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm, Multiplicity, Assignment Chemical Shift (δ) ppm, Assignment

~8.20 (s, 1H, Triazole-H) ~170.0 (C=O, Carboxylic Acid)

~7.85 (s, 1H, Triazole-H) ~150.9 (Triazole-C)

~5.50 (br s, 1H, -OH) ~145.3 (Triazole-C)

~4.35 (m, 2H, -CH₂-) ~72.9 (-CH(OH)-)

~4.10 (m, 1H, -CH(OH)-) ~60.1 (-CH₂-)

~3.50 (br s, 1H, -COOH)

Table 2: Infrared (IR) Spectroscopy Data
The following are characteristic IR absorption bands expected for Triazole Lactic Acid based

on the functional groups present and data from related triazole compounds.[2][3]

Wavenumber (cm⁻¹) Intensity Vibration

3400 - 2400 Broad
O-H stretch (Carboxylic acid

and alcohol)

~3100 Medium C-H stretch (Triazole ring)

~2950 Medium C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic acid)

~1640 Medium C=N stretch (Triazole ring)

~1540 Medium N-N stretch (Triazole ring)

~1250 Strong
C-O stretch (Carboxylic acid

and alcohol)

~1100 Strong C-N stretch

Table 3: Mass Spectrometry (MS) Data
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The following predicted mass-to-charge ratios (m/z) for various adducts of Triazole Lactic
Acid are derived from computational predictions.[4] The fragmentation pattern is based on

general principles for 1,2,4-triazole derivatives.[5]

Adduct Predicted m/z
Fragmentation

Pathway
Key Fragments (m/z)

[M+H]⁺ 158.05602

Loss of H₂O, Loss of

CO₂, Cleavage of the

triazole ring

140, 114, 82, 69

[M+Na]⁺ 180.03796

[M-H]⁻ 156.04146

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Triazole Lactic Acid are provided

below. These are generalized protocols based on standard practices for small organic

molecules and triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Triazole Lactic Acid in 0.6-0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by

vortexing.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at 25 °C.

Use a standard pulse program.

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

A longer acquisition time and a higher number of scans will be necessary due to the low

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Triazole Lactic Acid (e.g., 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile/water.

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled

with an electrospray ionization (ESI) source.

Acquisition:

Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatography (LC) system.

Acquire spectra in both positive and negative ion modes. .

For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z

158.05602 for [M+H]⁺) and subject it to collision-induced dissociation (CID) with a suitable

collision gas (e.g., argon or nitrogen).

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the

molecular ion and identify the m/z values of the fragment ions. This information is used to

confirm the elemental composition and elucidate the structure.

Visualizations
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a target compound like Triazole Lactic Acid.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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